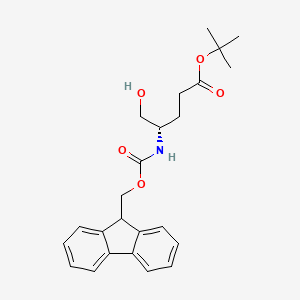

Fmoc-Glutamol(OtBu)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Glutamol(OtBu), also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester, is a selectively protected building block used in peptide synthesis. It is widely utilized in the preparation of γ-glutamyl peptides through Fmoc solid-phase peptide synthesis (SPPS). This compound is known for its high purity and stability, making it an essential reagent in various biochemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glutamol(OtBu) involves several steps:

Preparation of Glu(OtBu)2: This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.

Selective Removal of 1-tert-butyl Ester: The Glu(OtBu)2 is treated with a copper salt to selectively remove one of the tert-butyl esters, resulting in Cu[Glu(OtBu)]x.

Removal of Copper: The copper is then removed to obtain Glu(OtBu).

Reaction with Fmoc-Osu or Fmoc-Cl: Finally, Glu(OtBu) is reacted with Fmoc-Osu or Fmoc-Cl to yield Fmoc-Glutamol(OtBu).

Industrial Production Methods: The industrial production of Fmoc-Glutamol(OtBu) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Glutamol(OtBu) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Glutamol(OtBu) as a Building Block

Fmoc-Glutamol(OtBu) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides. The tert-butyl ester group provides stability during synthesis and can be removed under mild acidic conditions.

Key Features:

- Purity : ≥99.0% (HPLC)

- Functionality : Acts as a carboxylate in coupling reactions

- Deprotection Conditions : 20% piperidine in DMF for Fmoc removal; TFA/DCM for tert-butyl ester removal.

Pharmaceutical Applications

Synthesis of Dual Agonists

Recent studies have highlighted the use of Fmoc-Glutamol(OtBu) in synthesizing novel dual agonists targeting glucagon-like peptide 1 (GLP-1) and glucagon receptors. These compounds are significant for developing treatments for metabolic disorders such as diabetes and obesity.

Case Studies:

- Novel OXM-based GLP-1/Glucagon Receptor Dual Agonists : Research conducted by Zhang et al. (2023) demonstrated the synthesis of dual agonists using Fmoc-Glutamol(OtBu), showcasing its potential in metabolic disorder treatments .

- Long-acting GLP-1/Y2 Receptor Dual Agonist : Xu et al. (2023) utilized Fmoc-Glutamol(OtBu) to engineer a potent dual agonist, further emphasizing its utility in pharmaceutical developments aimed at obesity management .

Ligand and Linker Applications

Fmoc-Glutamol(OtBu) has been explored beyond peptide synthesis, serving as a ligand in various chemical reactions, including:

- C-H Activation Reactions : Employed in synthesizing cis-substituted cyclopropane carboxylic acids using palladium catalysts .

- Linkers for Drug Conjugation : Used in the preparation of multi-small molecule-conjugated paclitaxel derivatives, enhancing the efficacy of cancer therapies .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Fmoc-Glutamol(OtBu) involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The tert-butyl ester protects the carboxyl group, preventing unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.

Fmoc-Gla(OtBu)2-OH:

Fmoc-D-Glu(OtBu)-OH: The D-enantiomer of Fmoc-Glutamol(OtBu), used in the synthesis of D-peptides.

Uniqueness: Fmoc-Glutamol(OtBu) is unique due to its high purity and stability, making it an ideal reagent for peptide synthesis. Its selective protective groups allow for precise control over the synthesis process, resulting in high-quality peptides and proteins .

Actividad Biológica

Fmoc-Glutamol(OtBu) is a derivative of glutamic acid that plays a significant role in peptide synthesis and has implications in various biological activities. This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial in solid-phase peptide synthesis (SPPS). The OtBu (tert-butyl) group serves as a protective moiety for the side chain of glutamic acid, enhancing the stability and solubility of the compound during synthesis.

- Molecular Formula : C₁₈H₃₃N₃O₅

- Molecular Weight : 411.5 g/mol

- Purity : Typically ≥ 99.0% HPLC purity and ≥ 99.8% enantiomeric purity .

Synthesis and Applications

Fmoc-Glutamol(OtBu) is primarily used as a building block in the synthesis of peptides that require glutamic acid residues. Its synthesis involves:

- Fmoc Protection : The amino group of glutamic acid is protected to prevent unwanted reactions during peptide assembly.

- OtBu Protection : The carboxylic acid side chain is protected with a tert-butyl group, allowing for selective reactions.

This compound has been utilized in various studies focusing on the role of glutamic acid in protein interactions and modifications, particularly in the context of post-translational modifications like polyglutamylation, which is essential for cellular functions such as mitosis and axonal growth .

The biological activity of Fmoc-Glutamol(OtBu) largely stems from its ability to incorporate into peptides that interact with specific receptors or enzymes. The glutamic acid residue can participate in important biochemical interactions, influencing protein structure and function.

Case Studies

- Polyglutamylation : Research has shown that oligo-glutamylation modifies tubulin, affecting its stability and interaction with microtubule-associated proteins. This modification plays a critical role in neuronal development and function .

- Peptide Therapeutics : Fmoc-Glutamol(OtBu) has been used in synthesizing peptides aimed at targeting glucagon-like peptide receptors, which are implicated in metabolic disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 411.5 g/mol |

| HPLC Purity | ≥ 99.0% |

| Enantiomeric Purity | ≥ 99.8% |

| Typical Applications | Peptide synthesis |

| Key Modifications Studied | Polyglutamylation |

Research Findings

Recent studies emphasize the importance of Fmoc-Glutamol(OtBu) in synthesizing peptides that mimic natural proteins involved in critical biological processes. For instance, it has been utilized to create peptides that can modulate receptor activity or act as enzyme inhibitors, showcasing its versatility in drug design .

Propiedades

IUPAC Name |

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSVJWUWKIUAA-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.